molecular formula C23H22F3N3O2 B2709406 1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-88-8

1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2709406
CAS No.: 921785-88-8
M. Wt: 429.443
InChI Key: OBWBRHNTMAYPEG-UHFFFAOYSA-N
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Description

1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate. The trifluoromethylbenzyl group is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions involving the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxide, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core can intercalate with DNA, while the piperidine ring can enhance binding affinity to certain proteins. The trifluoromethyl group can improve the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline core and have been used as antimalarial agents.

    Piperidine derivatives: Compounds like piperidine itself and its derivatives are widely used in pharmaceuticals for their biological activity.

    Trifluoromethylbenzyl derivatives: These compounds are known for their enhanced metabolic stability and are often used in drug design.

Uniqueness

1-(8-((4-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the quinoline core and piperidine ring contribute to its potential biological activity .

Properties

IUPAC Name

1-[8-[[4-(trifluoromethyl)phenyl]methoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c24-23(25,26)18-7-4-15(5-8-18)14-31-19-3-1-2-16-6-9-20(28-21(16)19)29-12-10-17(11-13-29)22(27)30/h1-9,17H,10-14H2,(H2,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWBRHNTMAYPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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